1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid
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Description
1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H16N2O6S and its molecular weight is 328.34. The purity is usually 95%.
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Biological Activity
1-(2-Methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H16N2O6S
- Molecular Weight : 328.34 g/mol
- CAS Number : 722473-59-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes, particularly in viral replication pathways.
Enzyme Inhibition
Recent studies have shown that compounds with similar piperidine structures exhibit inhibitory effects on viral proteases, which are critical for the replication of viruses such as SARS-CoV-2. The inhibition of the main protease (M pro) is particularly noteworthy, as this enzyme plays a pivotal role in processing viral polyproteins necessary for viral replication .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Antiviral Activity : A study evaluated a series of piperidine derivatives against human coronaviruses, including SARS-CoV-2. The results indicated that some derivatives exhibited micromolar activity against the main protease, suggesting that modifications in the side chain could enhance antiviral properties .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cell lines. The compound demonstrated a CC50 value greater than 50 µM, indicating a favorable safety profile for further development .
- Mechanistic Studies : In silico docking studies have provided insights into the binding affinity of this compound to viral proteases, supporting experimental findings and offering a rationale for its biological activity .
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-9-2-3-11(15(18)19)8-12(9)22(20,21)14-6-4-10(5-7-14)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZMNVYGRPBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.